molecular formula C15H16F3NO4 B3032565 Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate CAS No. 23779-94-4

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate

Cat. No.: B3032565
CAS No.: 23779-94-4
M. Wt: 331.29 g/mol
InChI Key: WYFXGNBPATUXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate is an N-substituted derivative of ortho-trifluoromethylaniline.

Preparation Methods

The synthesis of Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate typically involves the reaction of ortho-trifluoromethylaniline with diethyl malonate under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product through a Michael addition reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The Michael system in the compound’s structure can participate in nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .

Comparison with Similar Compounds

Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate can be compared with similar compounds such as:

    Diethyl 2-[[2-(chloromethyl)anilino]methylidene]propanedioate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and properties.

    Diethyl 2-[[2-(methyl)anilino]methylidene]propanedioate: Lacks the trifluoromethyl group, resulting in lower lipophilicity and different biological activity.

    Diethyl 2-[[2-(bromomethyl)anilino]methylidene]propanedioate:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c1-3-22-13(20)10(14(21)23-4-2)9-19-12-8-6-5-7-11(12)15(16,17)18/h5-9,19H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFXGNBPATUXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C(F)(F)F)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389300
Record name 6J-002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23779-94-4
Record name 6J-002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl ethoxymethylenemalonate (compound III, 50.4 mL, 249.3 mmol) and 2-(Trifluoromethyl)aniline (compound II, 31 mL, 249.3 mmol) was taken into toluene (250 mL) and refluxed overnight twice. Toluene was evaporated and the resulting liquid was taken into hexane and allowed to sit in a freezer for 1 hour. A white solid crashed out and was filtered and dried to yield 69.73 g (84.4%) of the title compound as white crystals. MS ESI (m/z) 332 ([M+H]+); MS ESI (m/z) 330 ([M−H]−); Anal Calcd. For C15H16F3NO4: C, 54.38; H, 4.87; N, 4.23. Found: C, 54.49; H, 4.68; N, 4.06.
Quantity
50.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
84.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-[[2-(trifluoromethyl)anilino]methylidene]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.